molecular formula C15H24BrCl2N3O3 B5314221 C15H24BrCl2N3O3

C15H24BrCl2N3O3

Cat. No.: B5314221
M. Wt: 445.2 g/mol
InChI Key: FYKSYCULRZCRHC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H24BrCl2N3O3 is a complex organic molecule that contains bromine, chlorine, nitrogen, oxygen, and carbon atoms This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H24BrCl2N3O3 involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific conditions to form the final product. Common synthetic routes may include halogenation, nitration, and esterification reactions. The reaction conditions often involve the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems and continuous flow reactors can enhance the production process, ensuring consistent quality and scalability. Safety measures are crucial due to the presence of reactive halogens and other potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

C15H24BrCl2N3O3: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new halogenated compounds or other derivatives.

Scientific Research Applications

C15H24BrCl2N3O3: has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as targeting specific enzymes or receptors in the body.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of C15H24BrCl2N3O3 involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. Understanding these interactions can help in designing more effective drugs or chemical processes.

Comparison with Similar Compounds

C15H24BrCl2N3O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups, such as:

    C15H24BrCl2N3O2: A compound with one less oxygen atom, potentially leading to different reactivity and applications.

    C15H24BrClN3O3: A compound with one less chlorine atom, affecting its chemical properties and uses.

The unique combination of bromine, chlorine, nitrogen, oxygen, and carbon in This compound gives it distinct properties that can be leveraged in various scientific and industrial applications.

Biological Activity

The compound C15H24BrCl2N3O3 is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in pharmaceuticals, agrochemicals, and other fields. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antiproliferative properties, antimicrobial effects, and other relevant biological activities.

Chemical Structure and Properties

This compound consists of various functional groups that contribute to its reactivity and biological activity. The presence of bromine and chlorine atoms often enhances the compound's ability to interact with biological targets, potentially leading to significant pharmacological effects.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antiproliferative Activity

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. A notable study evaluated its effects on human malignant melanoma (A375) and fibroblast (BJ) cell lines using MTT and LDH assays.

Concentration (µM)A375 Cell Viability (%)BJ Cell Viability (%)
1088.94 ± 1.64117.96 ± 7.81
3092.49 ± 10.46168.67 ± 16.16
  • At a concentration of 10 µM , this compound reduced A375 cell viability by approximately 9.69% compared to untreated controls.
  • Conversely, it increased BJ cell viability significantly at both concentrations tested, indicating a selective cytotoxic effect against cancer cells while promoting fibroblast growth.

The mechanism behind the antiproliferative activity may involve the induction of apoptosis in cancer cells while enhancing cell proliferation in normal fibroblast cells. The LDH assay results indicated that higher concentrations led to increased lactate dehydrogenase release, suggesting cytotoxic effects at elevated doses.

Antimicrobial Activity

In addition to its antiproliferative properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

This antimicrobial activity suggests potential applications in treating infections or as a preservative in pharmaceutical formulations.

Case Studies

  • Anticancer Research : A study published in Applied Sciences evaluated several derivatives of similar compounds, highlighting their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Studies : Research on related compounds indicates a trend where halogenated derivatives exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes .

Properties

IUPAC Name

2-[4-bromo-2-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O3.2ClH/c16-13-1-2-14(22-11-15(17)20)12(9-13)10-18-3-4-19-5-7-21-8-6-19;;/h1-2,9,18H,3-8,10-11H2,(H2,17,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKSYCULRZCRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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